

Dihydroxyaluminum Sodium Carbonate: A Comparative Guide to its Flame Retardant Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxyaluminum sodium carbonate*

Cat. No.: *B082158*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyaluminum sodium carbonate (DASC), a synthetic layered double hydroxide (LDH), is emerging as a noteworthy halogen-free flame retardant. Its unique structure and decomposition properties offer a compelling alternative to traditional flame retardants. This guide provides an objective comparison of DASC's performance with other common flame retardants, supported by available data and detailed experimental protocols.

Executive Summary

Dihydroxyaluminum sodium carbonate functions as a flame retardant through a multi-faceted mechanism. Upon heating, it undergoes endothermic decomposition, releasing water vapor and carbon dioxide. This process cools the substrate, dilutes flammable gases and oxygen in the gas phase, and promotes the formation of a protective insulating char layer. While specific quantitative flame retardant performance data for DASC as a standalone additive is limited in publicly available literature, its chemical structure as a layered double hydroxide suggests performance characteristics that combine the advantages of aluminum hydroxide (ATH) and magnesium hydroxide (MDH). Patents indicate that polymer formulations containing DASC, often in synergy with other flame retardants, can achieve high flame retardancy ratings such as UL 94 V-0.

Comparison with Alternative Flame Retardants

The performance of DASC can be benchmarked against established flame retardants like Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH).

Table 1: Comparison of **Dihydroxyaluminum sodium carbonate** with ATH and MDH

Property	Dihydroxyaluminum Sodium Carbonate (DASC)	Aluminum Hydroxide (ATH)	Magnesium Hydroxide (MDH)
Chemical Formula	$\text{NaAl}(\text{OH})_2\text{CO}_3$	$\text{Al}(\text{OH})_3$	$\text{Mg}(\text{OH})_2$
Decomposition Onset	Dehydration: ~100-200°C; Carbonate Decomposition: ~450-650°C[1]	~180-220°C	~300-330°C
Decomposition Products	H_2O , CO_2 , Sodium & Aluminum Oxides[1]	H_2O , Aluminum Oxide	H_2O , Magnesium Oxide
Heat Absorption	Endothermic	Endothermic	Endothermic (higher than ATH)
Flame Retardant Action	Gas phase (dilution) & Condensed phase (char formation)	Gas phase (dilution) & Condensed phase (char formation)	Gas phase (dilution) & Condensed phase (char formation)
Synergistic Potential	High, often used in combination with other flame retardants.	Good	Good
UL 94 Rating (in formulations)	Formulations containing DASC have achieved V-0 ratings.[2][3]	V-0 achievable in various formulations.	V-0 achievable in various formulations.

Quantitative Performance Data

Direct, publicly available quantitative data from standardized flame retardancy tests for **Dihydroxyaluminum sodium carbonate** as a sole flame retardant is scarce. The following tables provide typical performance data for the common alternatives, ATH and MDH, in various polymer matrices to serve as a benchmark.

Table 2: Limiting Oxygen Index (LOI) Data for Alternative Flame Retardants

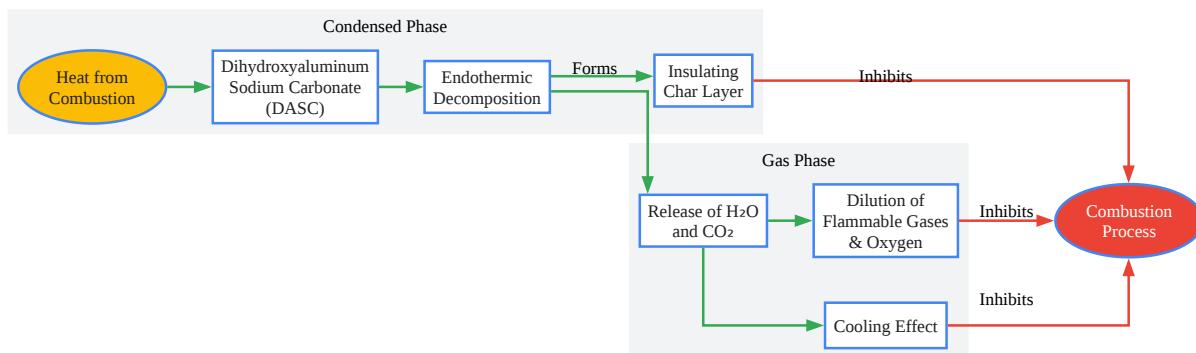

Polymer Matrix	Flame Retardant	Loading (%)	LOI (%)
Polypropylene (PP)	None	0	17.5
Polypropylene (PP)	ATH	60	25-28
Polypropylene (PP)	MDH	60	26-30
Ethylene Vinyl Acetate (EVA)	None	0	19
Ethylene Vinyl Acetate (EVA)	ATH	60	30-35
Ethylene Vinyl Acetate (EVA)	MDH	60	32-38

Table 3: Cone Calorimetry Data for Alternative Flame Retardants (Typical Values)

Polymer Matrix	Flame Retardant	Loading (%)	Peak Heat Release Rate (pHRR) (kW/m ²)	Total Heat Release (THR) (MJ/m ²)
Polypropylene (PP)	None	0	~1700	~120
Polypropylene (PP)	ATH	60	~350	~60
Polypropylene (PP)	MDH	60	~300	~55
Ethylene Vinyl Acetate (EVA)	None	0	~1500	~100
Ethylene Vinyl Acetate (EVA)	ATH	60	~200	~40
Ethylene Vinyl Acetate (EVA)	MDH	60	~180	~35

Flame Retardant Mechanism of Dihydroxyaluminum Sodium Carbonate

The flame retardant action of DASC is a multi-step process that combats fire in both the gas and condensed phases.

[Click to download full resolution via product page](#)

Caption: Flame retardant mechanism of **Dihydroxyaluminum sodium carbonate**.

Experimental Protocols

Detailed methodologies for key flame retardancy tests are provided below.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

- A vertically oriented sample of specified dimensions is placed in a glass chimney.
- A mixture of oxygen and nitrogen is flowed upwards through the chimney.
- The top edge of the specimen is ignited with a flame.

- The oxygen concentration in the gas mixture is systematically varied.
- The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is self-sustaining for a specified period or burns a specified length of the sample.

UL 94 Vertical Burning Test

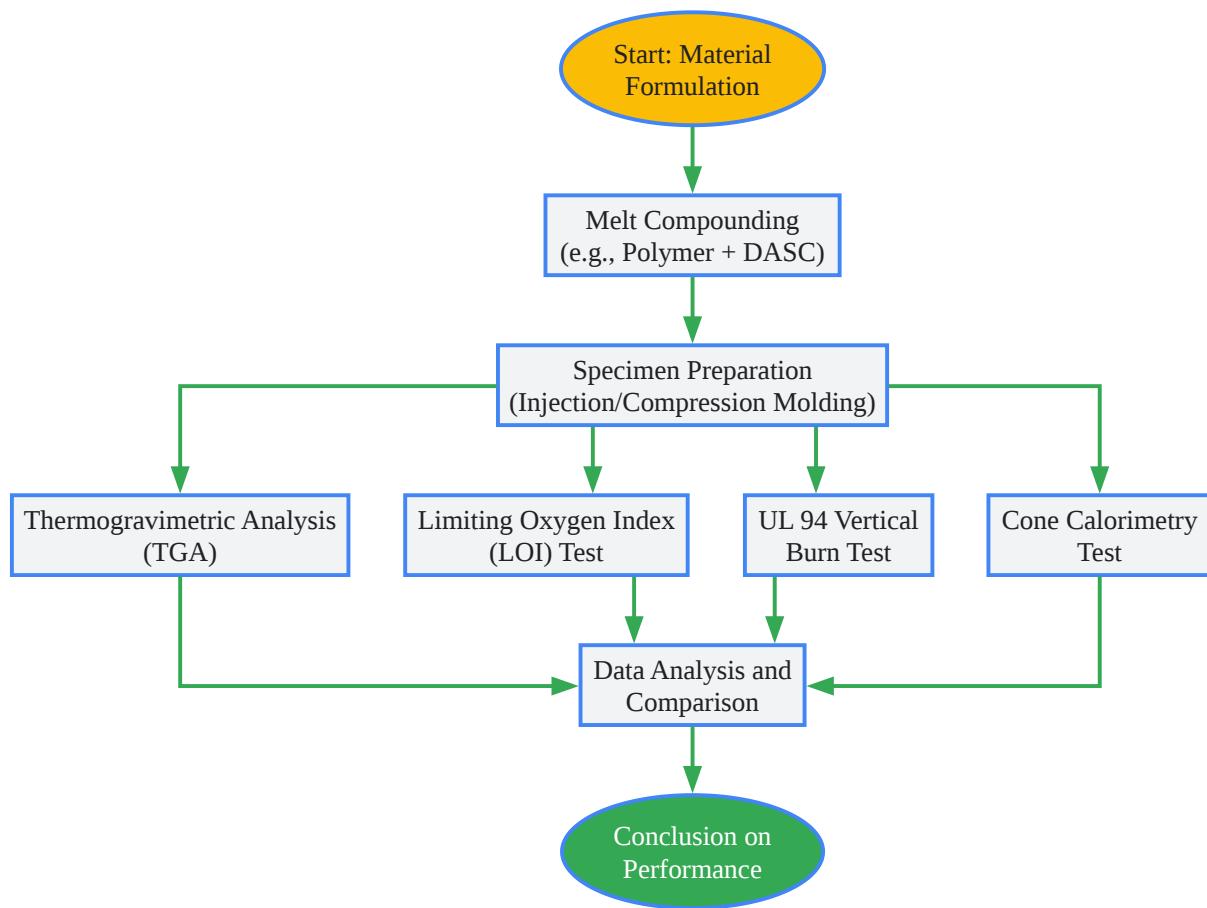
Objective: To evaluate the burning characteristics of a plastic material when subjected to a small flame ignition source in a vertical orientation.

Methodology:

- A rectangular test specimen of a specified size is clamped vertically.
- A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
- Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
- A piece of cotton is placed below the specimen to observe if any flaming drips ignite it.
- Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite the cotton.

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate and other flammability properties of materials under controlled irradiance.


Methodology:

- A square specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.
- The specimen is exposed to a set heat flux (e.g., 35 or 50 kW/m²).
- An electric spark igniter is positioned above the specimen to ignite the pyrolysis gases.

- During combustion, the oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the oxygen consumption principle.
- Other parameters measured include time to ignition, mass loss rate, smoke production rate, and total heat released.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the flame retardant performance of a material like **Dihydroxyaluminum sodium carbonate**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2788416B1 - Mâlanges retardateurs de flamme contenant des retardateurs de flamme et des phosphites d'aluminium, procédures de production desdits mâlanges et leur utilisation - Google Patents [patents.google.com]
- 2. [patents.justia.com](#) [patents.justia.com]
- 3. US20150005427A1 - Mixtures of Aluminum Phosphite with Sparingly Soluble Aluminum Salts and Foreign Ions, Process for the Production Thereof and The Use Thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Dihydroxyaluminum Sodium Carbonate: A Comparative Guide to its Flame Retardant Performance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082158#benchmarking-dihydroxyaluminum-sodium-carbonate-performance-as-a-flame-retardant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com